molecular formula C14H19ClN6O3 B10931986 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10931986
M. Wt: 354.79 g/mol
InChI Key: ZPHBCIKXLADKQS-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Nitration and chlorination: The pyrazole ring is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Amide formation: The final step involves the reaction of the chlorinated and nitrated pyrazole with a suitable amine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide
  • 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

Uniqueness

The presence of both chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PROPANAMIDE distinguishes it from other similar compounds

Properties

Molecular Formula

C14H19ClN6O3

Molecular Weight

354.79 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C14H19ClN6O3/c1-10-8-11(2)20(17-10)6-3-5-16-13(22)4-7-19-9-12(15)14(18-19)21(23)24/h8-9H,3-7H2,1-2H3,(H,16,22)

InChI Key

ZPHBCIKXLADKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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